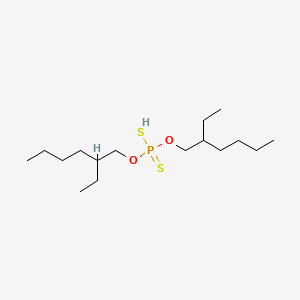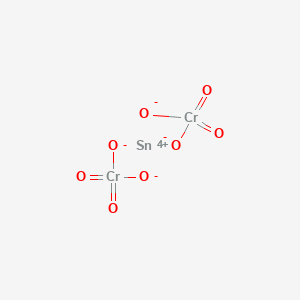
Uracil, 6-(p-butylanilino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uracil, 6-(p-butylanilino)- is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA This compound is characterized by the substitution of a butylanilino group at the 6th position of the uracil ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(p-butylanilino)uracil typically involves the reaction of 6-chlorouracil with p-butylaniline. This reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the chlorine atom at the 6th position of uracil is replaced by the p-butylanilino group .
Industrial Production Methods
While specific industrial production methods for 6-(p-butylanilino)uracil are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-(p-butylanilino)uracil can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The compound can participate in further substitution reactions, particularly at the anilino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for further substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
6-(p-butylanilino)uracil has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mécanisme D'action
The mechanism of action of 6-(p-butylanilino)uracil involves its interaction with biological macromolecules. It can intercalate into DNA or RNA, disrupting normal cellular processes. The compound may also inhibit specific enzymes involved in nucleic acid metabolism, leading to cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(phenylamino)uracil
- 6-(phenylsulfanyl)uracil
- 6-(phenylselanyl)uracil
Uniqueness
6-(p-butylanilino)uracil is unique due to the presence of the butylanilino group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Propriétés
Numéro CAS |
21332-96-7 |
|---|---|
Formule moléculaire |
C14H17N3O2 |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
6-(4-butylanilino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H17N3O2/c1-2-3-4-10-5-7-11(8-6-10)15-12-9-13(18)17-14(19)16-12/h5-9H,2-4H2,1H3,(H3,15,16,17,18,19) |
Clé InChI |
XIKQUZTWHPFJKG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC2=CC(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



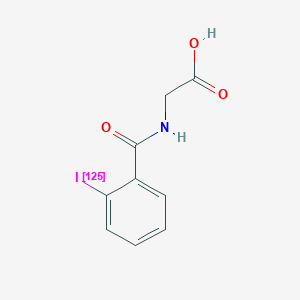
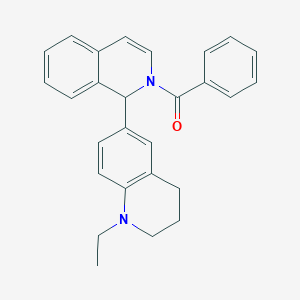
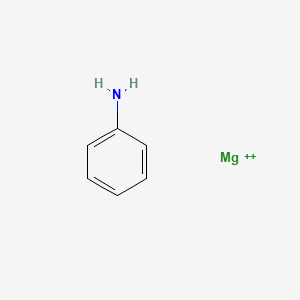
![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)
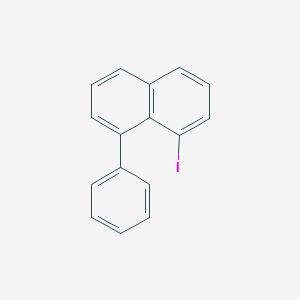
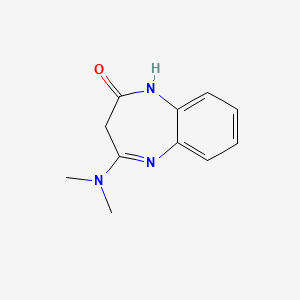
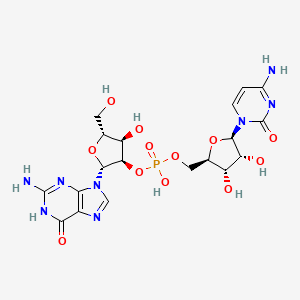
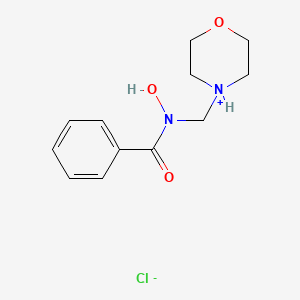


![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13751803.png)
